![molecular formula C13H20N4 B1434619 3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine CAS No. 1713461-74-5](/img/structure/B1434619.png)
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Overview
Description
The compound “3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine” is a complex organic molecule that contains a piperazine ring and a cyclohepta[c]pyridazine ring. Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in the synthesis of pharmaceuticals. Cyclohepta[c]pyridazine is a fused ring system containing a seven-membered carbon ring and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring and the cyclohepta[c]pyridazine ring in separate steps, followed by a coupling reaction. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and cyclohepta[c]pyridazine rings. The exact structure would depend on the positions of these rings relative to each other and the presence of any additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperazine and pyridazine rings. These nitrogen atoms could potentially act as nucleophiles in reactions with electrophiles. Additionally, the compound could potentially undergo reactions at the carbon atoms of the cyclohepta ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Anti-Diabetic Medications : A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing significant anti-diabetic properties. These compounds demonstrated excellent antioxidant and insulinotropic activity, highlighting their potential as anti-diabetic medications European journal of medicinal chemistry.
Advanced Prostate Cancer Treatment : Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, by modifying the piperazine structure for the treatment of castrate-resistant prostate cancer. This modification aimed to address specific physical property and hERG issues, leading to a clinical trial phase Bioorganic & medicinal chemistry letters.
Antimicrobial and Anti-inflammatory Agents : Various studies have focused on synthesizing new compounds with piperazine and pyridazine moieties for antimicrobial and anti-inflammatory purposes. For instance, compounds showing significant anti-inflammatory activity against carrageenan-induced paw edema at doses comparable to indomethacin, a reference standard, were developed, indicating their potential as new therapeutic agents in this domain Archives of Pharmacal Research.
Antinociceptive and Anti-inflammatory Properties : Maione et al. (2020) extended knowledge on the pharmacological profile of arylpiperazinylalkyl pyridazinones, demonstrating potent analgesic and anti-inflammatory effects in animal models. These findings support the clinical potential of these compounds for treating inflammatory-based diseases European journal of pharmacology.
Anti-tubercular Agents : Srinivasarao et al. (2020) designed and synthesized novel benzamide derivatives with a pyrazine-2-carbonyl piperazine motif, evaluating them against Mycobacterium tuberculosis. Some derivatives exhibited significant anti-tubercular activity, suggesting their potential development as therapeutic agents against tuberculosis RSC Advances.
Safety and Hazards
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and developed into a drug candidate. Additionally, it could serve as a useful starting point for the synthesis of other complex organic molecules .
properties
IUPAC Name |
3-piperazin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-2-4-11-10-13(16-15-12(11)5-3-1)17-8-6-14-7-9-17/h10,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDKALZSFGYIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.